2-(Dimethylamino)cyclobutan-1-OL
Description
Significance of Cyclobutane (B1203170) Core Structures in Chemical Research
The cyclobutane motif, a four-membered carbocyclic ring, is an intriguing structural element in organic chemistry. Its inherent ring strain, a consequence of deviations from ideal tetrahedral bond angles, imparts unique chemical reactivity and a defined three-dimensional geometry. diva-portal.org While historically considered a synthetic challenge, modern synthetic methodologies have made cyclobutane-containing molecules more accessible. researchgate.net This has led to their increased use in medicinal chemistry and material science. The rigid, puckered structure of the cyclobutane ring can serve as a scaffold to orient functional groups in specific spatial arrangements, influencing molecular recognition and biological activity. acs.orgnih.gov Furthermore, the cyclobutane unit can act as a bioisostere for other chemical groups, such as alkenes or larger cyclic systems, helping to improve pharmacokinetic properties like metabolic stability. datapdf.com
Overview of Substituted Cyclobutanols and Amino Alcohols
Substituted cyclobutanols and cyclobutane amino alcohols are valuable building blocks in organic synthesis. The hydroxyl and amino groups are key functional handles that allow for a wide range of chemical transformations. For instance, the stereoselective synthesis of substituted cyclobutanols is a critical area of research, as the relative orientation of the substituents can significantly impact the molecule's properties. diva-portal.org The reduction of cyclobutanones is a common method to produce cyclobutanols, often with high stereoselectivity. diva-portal.org
Vicinal amino alcohols, where the amino and hydroxyl groups are on adjacent carbons, are a particularly important class of compounds. This structural motif is present in numerous natural products and pharmaceuticals. nih.gov The synthesis of vicinal amino alcohols often requires careful control of stereochemistry, and various methods have been developed to achieve this, including the Sharpless asymmetric aminohydroxylation. acs.org
Positioning of 2-(Dimethylamino)cyclobutan-1-OL within Contemporary Organic Synthesis and Molecular Design
This compound is a vicinal amino alcohol built upon a cyclobutane core. As such, it embodies the chemical principles of both parent structures. The dimethylamino group and the hydroxyl group provide sites for further functionalization, making it a potentially versatile synthetic intermediate. The relative stereochemistry of these two groups (cis or trans) will significantly influence the molecule's shape and how it can be used in constructing more complex molecular architectures. While specific research on this compound is not extensive, its structural features place it at the intersection of several key areas of modern organic synthesis, including the development of novel ligands for catalysis and the synthesis of biologically active compounds. The study of such molecules contributes to a deeper understanding of how strained ring systems can be utilized in molecular design.
Physicochemical Properties of this compound
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₆H₁₃NO | |
| Molecular Weight | 115.17 g/mol | |
| Appearance | Likely a colorless to pale yellow liquid | Based on similar small amino alcohols like 2-(dimethylamino)ethanol. acs.org |
| Boiling Point | Estimated to be in the range of 150-180 °C | Extrapolated from related compounds like 3-(dimethylamino)cyclobutan-1-ol (B1456704) (170 °C). |
| Solubility | Expected to be soluble in water and polar organic solvents | The presence of polar hydroxyl and amino groups capable of hydrogen bonding. |
| Stereochemistry | Exists as cis and trans diastereomers, each of which is chiral and can exist as a pair of enantiomers. | Due to substituents at C1 and C2. |
Synthesis of this compound
While a specific, documented synthesis for this compound is not widely reported, its preparation can be envisioned through established synthetic routes for analogous 2-aminocyclobutanol derivatives.
A primary route would likely involve the synthesis of a 2-aminocyclobutanone precursor, followed by reduction of the ketone.
Synthesis of the Precursor 2-(Dimethylamino)cyclobutanone
A plausible method for the synthesis of the key intermediate, 2-(dimethylamino)cyclobutanone, would be the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) with an electrophilic source of the dimethylamino group. A more direct, though potentially less controlled, approach could be the direct amination of a 2-halocyclobutanone.
Reduction to this compound
The reduction of the 2-(dimethylamino)cyclobutanone intermediate to the final product can be achieved using various reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction.
| Reagent | Potential Outcome |
| Sodium borohydride (B1222165) (NaBH₄) | A common and mild reducing agent that would likely yield a mixture of cis and trans diastereomers. |
| Lithium aluminum hydride (LiAlH₄) | A more powerful reducing agent, also likely to produce a mixture of diastereomers. |
The stereoselectivity of the reduction can be influenced by the steric hindrance of the dimethylamino group, potentially favoring the formation of the trans isomer where the incoming hydride attacks from the less hindered face.
An alternative synthetic strategy could involve the photocyclization of a γ-amido alkylaryl ketone.
Applications of this compound in Organic Synthesis
The utility of this compound in organic synthesis stems from its bifunctional nature as a vicinal amino alcohol and its rigid cyclobutane framework.
As a Synthetic Intermediate
The hydroxyl and dimethylamino groups can be selectively protected and functionalized, allowing for the stepwise construction of more complex molecules. The amino alcohol moiety is a precursor to various other functional groups and heterocyclic systems. For example, vicinal amino alcohols can be converted to oxazolidines, which are valuable chiral auxiliaries and synthetic intermediates.
In Ligand Design
Chiral vicinal amino alcohols are widely used as ligands in asymmetric catalysis. The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral environment that can induce stereoselectivity in a variety of chemical reactions. While not documented for this specific molecule, this compound, particularly in its enantiomerically pure forms, could potentially serve as a ligand in reactions such as asymmetric aldol (B89426) additions or reductions.
In the Synthesis of Biologically Active Molecules
The vicinal amino alcohol motif is a key pharmacophore in many biologically active compounds. The rigid cyclobutane scaffold of this compound could be used to create conformationally constrained analogues of known drugs or natural products. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2-(dimethylamino)cyclobutan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-7(2)5-3-4-6(5)8/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
ROVZARNPXAOUED-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC1O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Dimethylamino Cyclobutan 1 Ol
Reactions Involving the Hydroxyl Group
The hydroxyl group in 2-(Dimethylamino)cyclobutan-1-OL is a versatile functional handle, capable of undergoing oxidation to form carbonyl compounds and participating in substitution reactions to yield esters and ethers.
The secondary alcohol moiety of this compound can be oxidized to the corresponding ketone, 2-(dimethylamino)cyclobutan-1-one. The choice of oxidizing agent is critical to ensure selectivity and prevent cleavage of the cyclobutane (B1203170) ring or unwanted reactions with the amino group.
While specific studies on the oxidation of this compound are limited, research on the isomeric 3-(dimethylamino)cyclobutan-1-ol (B1456704) provides insight into viable methods. Strong oxidizing agents like the Jones reagent (CrO₃ in sulfuric acid) can effectively convert the hydroxyl group to a ketone without affecting the tertiary amine. Other common oxidizing agents for secondary alcohols include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The reaction typically proceeds by converting the alcohol into a chromate (B82759) ester, which then undergoes E2 elimination to form the ketone.
Table 1: Representative Oxidation Reactions for Amino Alcohols
| Reactant | Oxidizing Agent | Product | Notes |
|---|---|---|---|
| 3-(Dimethylamino)cyclobutan-1-ol | Jones Reagent (CrO₃/H₂SO₄) | 3-(Dimethylamino)cyclobutanone | Selectively oxidizes the hydroxyl group while the amine remains unaffected. |
| Secondary Alcohols | Potassium Permanganate (KMnO₄) | Ketones | A strong oxidizing agent capable of converting secondary alcohols to ketones. |
This data is based on general oxidation principles and reactivity of analogous compounds.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium process, and the formation of the ester is favored by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.commasterorganicchemistry.com
Another effective method is acylation using a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.govutrgv.edu In this process, DMAP acts as a nucleophilic catalyst, reacting with an acid anhydride (B1165640) to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the alcohol to yield the ester. nih.govutrgv.edu
Etherification: Ethers can be synthesized from the hydroxyl group through reactions like the Mitsunobu reaction. This reaction involves treating the alcohol with a nucleophile (in this case, another alcohol or a phenol) in the presence of triphenylphosphine (B44618) (PPh₃) and a diazodicarboxylate, such as diethyl azodicarboxylate (DEAD). This method is particularly useful for its mild conditions and stereochemical control.
Reactions Involving the Dimethylamino Group
The tertiary dimethylamino group is nucleophilic and basic, making it susceptible to reactions with electrophiles.
Alkylation: The lone pair of electrons on the nitrogen atom can attack alkyl halides, leading to the formation of a quaternary ammonium (B1175870) salt. This is a form of N-alkylation. For instance, reacting this compound with methyl iodide would yield a trimethylammonium iodide derivative.
Acylation: The dimethylamino group can also be acylated, although it is generally less reactive in this regard than a primary or secondary amine. Reaction with an acyl chloride, like acetyl chloride, in a suitable solvent such as tetrahydrofuran (B95107) (THF), can introduce an acyl group. However, under certain conditions, the more nucleophilic hydroxyl group might react preferentially.
Quaternization is a specific type of alkylation where a tertiary amine is converted into a quaternary ammonium salt by reacting it with an alkylating agent. d-nb.inforesearchgate.net This reaction is fundamental for modifying the properties of the molecule, such as increasing its water solubility and introducing a permanent positive charge. Common alkylating agents include alkyl halides like methyl iodide, 1-iodobutane, or benzyl (B1604629) chloride. d-nb.inforesearchgate.net The rate of quaternization is influenced by temperature, the nature of the alkyl halide, and the solvent. d-nb.inforesearchgate.net Studies on the quaternization of related polymers, such as poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA), show that the reaction rate increases with temperature. d-nb.inforesearchgate.net
Table 2: Reagents and Conditions for Amine Quaternization
| Amine Substrate | Alkylating Agent | Solvent | Temperature | Product |
|---|---|---|---|---|
| PDMAEMA | 1-Iodobutane (BuI) | - | 40-60 °C | Quaternized PDMAEMA d-nb.inforesearchgate.net |
| PDMAEMA | 1-Iodoheptane (HeI) | - | 40-60 °C | Quaternized PDMAEMA d-nb.info |
| PDMAEMA | Methyl Iodide (MeI) | Tetrahydrofuran (THF) | Room Temperature | Quaternized PDMAEMA researchgate.net |
This data is derived from studies on analogous small molecules and polymers containing the dimethylamino functional group.
While the dimethylamino group itself can act as a leaving group under specific, often harsh, conditions, it is more common for substitution reactions to occur on the carbon backbone, with the amino group directing or influencing the outcome. More directly, the dimethylamino group can be introduced onto a cyclobutane ring via nucleophilic substitution reactions on a precursor molecule, such as a halogenated cyclobutanol (B46151). For example, reacting a 2-halocyclobutanol with dimethylamine (B145610) would result in the formation of this compound through a nucleophilic substitution mechanism.
Ring-Opening and Rearrangement Reactions of the Cyclobutane Core
The significant ring strain of the cyclobutane ring, estimated to be around 26.3 kcal/mol, is a key factor in its reactivity. nih.govmasterorganicchemistry.com This strain arises from both angle strain, due to the deviation of the C-C-C bond angles from the ideal 109.5° for sp³ hybridized carbon, and torsional strain from the eclipsing of hydrogen atoms. masterorganicchemistry.comlibretexts.org The release of this strain is a powerful driving force for reactions that lead to the opening or expansion of the four-membered ring. masterorganicchemistry.comnih.gov
The thermolysis of cyclobutane derivatives can lead to a variety of rearrangement products. thieme-connect.de For vinyl-substituted cyclobutanes, thermal rearrangements are well-documented and can proceed through different pathways depending on the substitution pattern. While specific studies on the thermal rearrangement of this compound are not extensively reported in the literature, the general principles of cyclobutane thermolysis suggest that cleavage of the cyclobutane ring to form a more stable, open-chain or larger ring system is a probable outcome. The presence of the hydroxyl and amino groups would likely influence the reaction pathway, potentially directing the rearrangement through specific intermediates.
For instance, the thermal rearrangement of cyclopropanes, a related strained ring system, is known to proceed via diradical intermediates. thieme-connect.de A similar mechanism can be envisioned for cyclobutanes. In the case of this compound, homolytic cleavage of a C-C bond in the ring could generate a 1,4-diradical. The subsequent fate of this diradical would determine the final product structure.
Research on related systems, such as the thermal rearrangement of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines, demonstrates that complex molecular rearrangements can be induced by heat, leading to the formation of new ring systems. mdpi.com While the substrate is significantly different, it highlights the potential for thermally induced transformations in complex molecules.
Acid-catalyzed reactions of cyclobutanol derivatives often involve the protonation of the hydroxyl group, converting it into a good leaving group (water). The departure of water can lead to a cyclobutyl cation, which is highly unstable and prone to rearrangement. This rearrangement, often a ring expansion, relieves ring strain and leads to the formation of a more stable cyclopentyl cation. Subsequent reaction with a nucleophile, such as water or the solvent, would then yield the final product. This type of rearrangement is analogous to the Demjanov rearrangement.
Base-catalyzed transformations of cyclobutanes are also known. In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. For certain substituted cyclobutanones, base-catalyzed rearrangements, such as the Favorskii rearrangement, can occur. For this compound, the dimethylamino group itself is basic and could potentially mediate or participate in rearrangement reactions under certain conditions. For example, base-catalyzed isomerization of 3-sulfolene (B121364) to the more stable 2-sulfolene demonstrates the utility of base catalysis in transformations of cyclic systems. wikipedia.org
While specific data for this compound is scarce, studies on related compounds provide insight into potential acid and base-catalyzed transformations.
| Reaction Type | Catalyst/Reagent | Substrate Example | Product(s) | Observations |
| Acid-Catalyzed N-Alkylation | Brønsted Acid (CSA) | Pyrazole and Trichloroacetimidate | N-Alkyl Pyrazole | Provides an alternative to methods requiring strong bases or high temperatures. mdpi.com |
| Base-Catalyzed Cascade Reaction | Organic Base | Electron-Deficient Cyclopentadienone and Prop-2-yn-1-ol | 3-Methylenetetrahydrofuran Ring Condensed with Cyclopentenone | Demonstrates a complex transformation initiated by a base. researchgate.net |
| Rhodium-Catalyzed Ring Expansion | Rh₂(II) catalyst | Cyclobutanol-Substituted Aryl Azide | Medium-Sized N-Heterocycles | Illustrates a metal-catalyzed pathway for ring expansion of a cyclobutanol. nih.gov |
The driving force for the ring-opening and rearrangement reactions of the cyclobutane core in this compound is the release of inherent ring strain. nih.govmasterorganicchemistry.com This strain is a combination of angle strain and torsional strain. masterorganicchemistry.comlibretexts.org The C-C-C bond angles in cyclobutane are approximately 88°, a significant deviation from the ideal 109.5° for tetrahedral carbon, leading to substantial angle strain. nih.gov Additionally, the hydrogens on adjacent carbon atoms are largely eclipsed, resulting in torsional strain. masterorganicchemistry.com
Reactions that involve the cleavage of a C-C bond in the cyclobutane ring lead to a more stable, less strained system, such as an open-chain compound or a larger ring like cyclopentane (B165970). nih.govnih.gov This release of strain energy provides a strong thermodynamic driving force for such transformations. nih.gov
Recent research has focused on photoredox-mediated strain-release strategies to synthesize polysubstituted cyclobutanes. nih.gov These methods utilize the high ring-strain energy of compounds like bicyclo[1.1.0]butanes to drive reactions that install multiple functional groups. nih.gov While the starting materials are different, the underlying principle of leveraging ring strain for chemical synthesis is directly relevant to the reactivity of this compound.
Computational studies and mechanistic investigations on the rearrangements of substituted cyclobutanes have highlighted the role of steric and electronic effects in directing the outcome of these reactions. For example, in the nih.govnih.gov-rearrangement of 2-aminoalkyl substituted cyclobutanes, the stereochemical outcome is dictated by the steric repulsion between substituents in the transition state. nih.gov
Functional Group Interconversions on this compound
The hydroxyl and dimethylamino groups of this compound are amenable to a variety of standard functional group interconversions, allowing for the synthesis of a range of derivatives.
The secondary alcohol can be oxidized to the corresponding ketone, 2-(dimethylamino)cyclobutanone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the tolerance of other functional groups in the molecule. researchgate.net
| Oxidizing Agent | Substrate Type | Product Type | Notes |
| Ruthenium Tetroxide | Cyclobutanol | Cyclobutanone (B123998) | Acts as a two-electron transfer oxidant. researchgate.net |
| Dess-Martin Periodinane | Primary and Secondary Alcohols | Aldehydes and Ketones | Mild and selective reagent. researchgate.net |
| Pyridinium Chlorochromate (PCC) | Primary and Secondary Alcohols | Aldehydes and Ketones | Widely used, versatile reagent. researchgate.net |
The hydroxyl group can also undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. orgsyn.org This reaction is typically catalyzed by an acid or proceeds through an activated carboxylic acid species. For example, the dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) system is effective for esterification under mild conditions. orgsyn.org
The dimethylamino group can participate in N-alkylation reactions. For instance, treatment with an alkyl halide can lead to the formation of a quaternary ammonium salt. Alternatively, catalytic methods, such as the use of ruthenium complexes, can achieve N-alkylation of amines with alcohols under mild conditions. nih.gov The Mitsunobu reaction provides another route for the N-alkylation of certain nitrogen-containing compounds. rsc.org
Stereochemical Aspects of 2 Dimethylamino Cyclobutan 1 Ol
Identification and Separation of Diastereomers (Cis/Trans Isomers)
The presence of two stereogenic centers in 2-(Dimethylamino)cyclobutan-1-ol gives rise to the existence of diastereomers, specifically cis and trans isomers. In the cis isomer, the dimethylamino and hydroxyl groups are on the same face of the cyclobutane (B1203170) ring, while in the trans isomer, they are on opposite faces.
The identification and separation of these diastereomers are crucial for understanding their distinct properties. Various analytical techniques can be employed for their identification. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. researchgate.netresearchgate.net The relative stereochemistry of the substituents on the cyclobutane ring influences the chemical shifts and coupling constants of the ring protons. researchgate.net For instance, the spatial relationship between the protons and the substituents in the cis and trans isomers will result in different through-space interactions, which can be detected by techniques like the Nuclear Overhauser Effect (NOE). ias.ac.in
Separation of these diastereomers can be achieved through several methods, leveraging their different physical and chemical properties.
Crystallization: One common method involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org While not specific to this compound, the principle of separating cis and trans isomers of other cyclic compounds, such as 1,2-diaminocyclohexane, through the differential solubility of their salts has been demonstrated. google.com
Chromatography: High-performance liquid chromatography (HPLC) is a highly effective technique for separating diastereomers. mdpi.comnih.gov By using a suitable stationary phase, the differential interactions of the cis and trans isomers with the stationary phase allow for their separation. The separation of cis and trans isomers of other cyclic compounds like 2-butene-1,4-diol (B106632) has been successfully achieved using chiral columns in HPLC. nih.gov Gas chromatography (GC) can also be employed, often after derivatization of the isomers to enhance their volatility and separation. libretexts.org
| Technique | Principle | Application |
|---|---|---|
| NMR Spectroscopy | Differences in chemical shifts and coupling constants of cis and trans isomers. | Identification and structural elucidation. |
| Fractional Crystallization | Differential solubility of diastereomeric derivatives. | Separation of isomers on a preparative scale. |
| High-Performance Liquid Chromatography (HPLC) | Differential interaction with a stationary phase. | Analytical and preparative separation. |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase, often after derivatization. | Analytical separation. |
Enantiomeric Purity and Resolution Techniques
Each diastereomer of this compound can exist as a pair of enantiomers. Determining the enantiomeric purity, or the enantiomeric excess (ee), of a sample is critical, especially in pharmaceutical applications where different enantiomers can have vastly different biological activities.
Several methods are available for determining enantiomeric purity:
NMR Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, enantiomers can form transient diastereomeric complexes that exhibit different NMR spectra. libretexts.org This allows for the quantification of each enantiomer by integrating the corresponding signals. libretexts.orgnih.gov
Chiral Chromatography: HPLC and GC with chiral stationary phases (CSPs) are powerful techniques for separating enantiomers and determining their ratio. libretexts.orgmdpi.com The differential interaction between the enantiomers and the chiral stationary phase leads to their separation.
The resolution of racemic mixtures of this compound into its pure enantiomers can be accomplished through various techniques:
Classical Resolution via Diastereomeric Salts: This is a widely used method that involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid (a resolving agent) to form a mixture of diastereomeric salts. wikipedia.org These salts, having different physical properties, can then be separated by fractional crystallization. wikipedia.orgmdpi.com Subsequent removal of the resolving agent yields the separated enantiomers of the amino alcohol. Common resolving agents include tartaric acid and mandelic acid. wikipedia.org
Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing reactions with only one enantiomer of a racemic mixture. This kinetic resolution process can be used to separate enantiomers. For instance, a lipase (B570770) could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov
| Method | Description | Key Principle |
|---|---|---|
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes with distinct NMR signals. | Diastereomeric interactions. |
| Chiral HPLC/GC | Separation of enantiomers on a column with a chiral stationary phase. | Differential binding to a chiral surface. |
| Classical Resolution | Formation and separation of diastereomeric salts with a chiral resolving agent. | Different physical properties of diastereomers. |
| Enzymatic Resolution | Enzyme-catalyzed reaction of one enantiomer in a racemic mixture. | Stereoselectivity of enzymes. |
Diastereoselective Control in Synthetic Pathways
Achieving control over the stereochemical outcome of a reaction is a central goal in modern organic synthesis. The diastereoselective synthesis of this compound involves strategies that favor the formation of one diastereomer over the other. The synthesis of substituted cyclobutanes with high diastereoselectivity has been an area of intense research. nih.gov
Several synthetic approaches can be employed to control the diastereoselectivity:
Catalyst-Controlled Reactions: The use of specific catalysts can direct the stereochemical course of a reaction. For example, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes has been shown to produce multi-substituted cyclobutanes as single diastereoisomers. nih.gov This highlights the potential for using catalysts to achieve high diastereoselectivity in the synthesis of complex cyclobutane structures.
Substrate-Controlled Reactions: The existing stereochemistry in a starting material can influence the stereochemistry of the product. For instance, the reduction of a 3-substituted cyclobutanone (B123998) can proceed with a certain degree of diastereoselectivity depending on the nature of the substituent and the reducing agent used.
[2+2] Cycloadditions: Photochemical or thermal [2+2] cycloaddition reactions are a common method for forming cyclobutane rings. The stereochemistry of the starting alkenes can often be translated into the stereochemistry of the resulting cyclobutane product. Stereoselective [2+2] cycloadditions have been used to synthesize cyclobutane amino acids. mdpi.com
Recent advancements have focused on the development of enantioselective methods for the synthesis of 1,2-disubstituted cyclobutanes, which could be adapted for the synthesis of this compound. rsc.org
Conformational Analysis of Substituted Cyclobutane Rings
The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. ic.ac.ukdalalinstitute.com This puckering is a dynamic process where the ring rapidly inverts between two equivalent puckered conformations. The barrier to this inversion is relatively low. nih.gov
The presence of substituents on the cyclobutane ring significantly influences its conformational preferences. researchgate.net Substituents can adopt either an axial or an equatorial position in the puckered ring. The relative stability of these conformations is determined by steric interactions. Generally, bulky substituents prefer to occupy the equatorial position to minimize steric strain.
In the case of this compound, the conformational equilibrium will depend on the relative stereochemistry (cis or trans) and the steric bulk of the dimethylamino and hydroxyl groups. Computational studies and experimental techniques like NMR spectroscopy can provide detailed insights into the preferred conformations of the cis and trans isomers. researchgate.netresearchgate.net For example, the temperature dependence of NMR spectra can be used to study the equilibrium between different conformers. acs.org
| Feature | Description | Significance |
|---|---|---|
| Ring Puckering | Non-planar, butterfly-like conformation. | Reduces torsional strain. |
| Axial/Equatorial Positions | Two possible orientations for substituents on the puckered ring. | Influences the stability of the conformer. |
| Ring Inversion | Rapid interconversion between two puckered conformations. | Leads to an averaging of NMR signals at room temperature. |
| Substituent Effects | Substituents can favor one puckered conformation over another. | Determines the dominant three-dimensional structure. |
Influence of Stereochemistry on Reactivity and Molecular Interactions
Reactivity: The accessibility of the lone pair of electrons on the nitrogen atom and the hydroxyl group will differ between the cis and trans isomers. For example, in the cis isomer, these two groups might be able to participate in intramolecular hydrogen bonding, which could influence their acidity, basicity, and nucleophilicity. The stereochemical environment around the reactive centers will also affect the approach of reagents, leading to differences in reaction rates and product distributions. The configuration of thio-containing stereocenters in 1,2-disubstituted cyclobutanes has been shown to significantly influence their bioactivity, underscoring the importance of stereochemistry. nih.gov
Molecular Interactions: The ability of this compound to bind to biological targets, such as enzymes or receptors, is highly dependent on its stereochemistry. The specific three-dimensional arrangement of the functional groups must be complementary to the binding site for effective interaction. Studies on similar amino alcohols have shown that intermolecular interactions, such as hydrogen bonding, are critical in their physicochemical behavior. bhu.ac.in The different spatial arrangements of the dimethylamino and hydroxyl groups in the cis and trans isomers will lead to distinct patterns of intermolecular interactions, affecting properties like solubility and melting point. For instance, the trans-isomer of a similar compound, 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol, was found to be more active than the cis-isomer, with the (+)-enantiomer of the trans-isomer being the most potent. nih.gov
Advanced Spectroscopic and Analytical Characterization of 2 Dimethylamino Cyclobutan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-(dimethylamino)cyclobutan-1-ol. researchgate.netslideshare.net It provides data on the chemical environment, connectivity, and stereochemical relationships of atoms within the molecule. researchgate.netweebly.com
¹H and ¹³C NMR for Structural Elucidation and Isomer Differentiation
One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for determining the basic carbon-hydrogen framework of this compound. slideshare.netweebly.com
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. For this compound, distinct signals are expected for the hydroxyl proton, the methine protons on the cyclobutane (B1203170) ring, the methylene (B1212753) protons of the ring, and the methyl protons of the dimethylamino group. The integration of these signals corresponds to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. Signals for the two methine carbons (one bearing the hydroxyl group and the other the dimethylamino group), the methylene carbons of the cyclobutane ring, and the methyl carbons of the dimethylamino group would be observed at characteristic chemical shifts.
Differentiation between cis and trans isomers of this compound is achievable by analyzing the coupling constants and chemical shifts in both ¹H and ¹³C NMR spectra. The spatial arrangement of the dimethylamino and hydroxyl groups influences the electronic environment and through-bond interactions of the cyclobutane ring protons and carbons, leading to distinct spectral patterns for each isomer.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Isomers
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH-OH | Varies (cis vs. trans) | Varies (cis vs. trans) |
| CH-N(CH₃)₂ | Varies (cis vs. trans) | Varies (cis vs. trans) |
| Ring CH₂ | Varies (cis vs. trans) | Varies (cis vs. trans) |
| N(CH₃)₂ | ~2.2-2.5 | ~40-45 |
| OH | Broad, dependent on concentration and solvent | - |
Note: Actual chemical shifts can vary based on solvent and experimental conditions.
Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of this compound and determining its detailed structure. researchgate.netyoutube.comwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. wikipedia.orgsdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between the methine protons and the adjacent methylene protons on the cyclobutane ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon-hydrogen pairs. youtube.comwikipedia.orgsdsu.edu For this compound, this technique would definitively link each proton signal to its corresponding carbon signal in the cyclobutane ring and the dimethylamino group.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. fiveable.mekurouskilab.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. libretexts.orgslideshare.net C-H stretching vibrations of the cyclobutane ring and methyl groups would appear in the 2850-3000 cm⁻¹ region. libretexts.org The C-N stretching vibration of the dimethylamino group would likely be observed in the 1000-1250 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C-C and C-H vibrations of the cyclobutane ring would be readily observable. osti.gov The symmetric stretching of the C-N bond may also be Raman active. The combination of IR and Raman data provides a more complete picture of the vibrational modes and functional groups. kurouskilab.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Alcohol (O-H) | Stretching | 3200-3600 (broad) | Weak |
| Alkane (C-H) | Stretching | 2850-3000 | 2850-3000 |
| Amine (C-N) | Stretching | 1000-1250 | Variable |
| Cyclobutane Ring | Ring Puckering/Breathing | Fingerprint Region (<1500) | Fingerprint Region (<1500) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.govyoutube.com
For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. docbrown.info Common fragmentation pathways for this compound might include:
Loss of a methyl group from the dimethylamino moiety.
Cleavage of the cyclobutane ring.
Loss of a water molecule from the alcohol group.
Alpha-cleavage adjacent to the nitrogen or oxygen atom.
Analysis of these fragment ions helps to piece together the structure of the original molecule. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. thieme-connect.denih.gov To perform this analysis, a suitable single crystal of this compound is required. thieme-connect.de
The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density distribution within the molecule. This data reveals the precise positions of all atoms, bond lengths, and bond angles. For a chiral molecule like this compound, X-ray crystallography can unambiguously determine the absolute configuration (R or S) of the stereocenters, provided the compound is enantiomerically pure or resolved. soton.ac.ukresearchgate.netchem-soc.si This technique provides the ultimate proof of the solid-state conformation and stereochemical arrangement of the molecule. thieme-connect.de
Chromatographic Methods for Purity Assessment and Isolation of Isomers
Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential isomers.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are powerful methods for determining the purity of a sample. By developing a suitable chromatographic method, the presence of any impurities can be detected and quantified.
Chiral Chromatography: To separate the enantiomers of this compound, chiral chromatography is necessary. This can be achieved using either a chiral stationary phase (in HPLC or GC) or by derivatizing the compound with a chiral resolving agent.
Preparative Chromatography: Once an analytical method for separating the isomers (both diastereomers and enantiomers) has been developed, it can be scaled up to a preparative scale to isolate pure samples of each isomer for further characterization and study.
Table 3: Summary of Analytical Techniques and Their Applications
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Carbon-hydrogen framework, isomer differentiation. weebly.combbhegdecollege.comsmbstcollege.com |
| COSY, HMQC, HMBC | Atom connectivity, detailed stereochemistry. youtube.comsdsu.eduslideshare.net |
| IR and Raman Spectroscopy | Functional group identification. fiveable.mekurouskilab.com |
| Mass Spectrometry | Molecular weight, fragmentation pattern, structural clues. nih.govnih.gov |
| X-ray Crystallography | Absolute stereochemistry, solid-state structure. thieme-connect.denih.govresearchgate.net |
| Chromatographic Methods | Purity assessment, isomer separation and isolation. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. Its high resolution and sensitivity make it suitable for assessing the purity of the compound and for separating it from starting materials, by-products, and other impurities. mdpi.com While specific HPLC methods for this compound are not extensively documented in public literature, a suitable method can be designed based on the analysis of related polar, amine-containing compounds and cyclobutane derivatives. nih.govnih.gov
The polarity imparted by the hydroxyl and dimethylamino groups suggests that reversed-phase HPLC would be an effective mode of separation. A C18 or C8 column would serve as the stationary phase, providing a nonpolar surface for interaction. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) to elute the compound. The pH of the aqueous phase is a critical parameter; maintaining it in the acidic range (pH 3-6) would ensure the amino group is protonated, improving peak shape and retention characteristics. Detection can be achieved using a UV detector at a low wavelength (around 200-215 nm) due to the lack of a strong chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).
Table 1: Representative HPLC Method for Analysis of this compound
| Parameter | Condition | Rationale |
| Instrument | High-Performance Liquid Chromatography System | Standard for analytical separation. |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides nonpolar stationary phase for effective separation of polar analytes. |
| Mobile Phase | A: 20 mM Potassium Phosphate Buffer (pH 4.5) B: Acetonitrile | Buffered aqueous-organic mixture for optimal resolution and peak shape. |
| Gradient | 0-20 min: 5% to 60% B 20-25 min: 60% B 25-30 min: Return to 5% B | Gradient elution allows for separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV at 210 nm or Mass Spectrometry (MS) | UV for general detection of organic molecules; MS for definitive identification. |
| Injection Vol. | 10 µL | Standard volume for analytical injections. |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of amino alcohols like this compound by GC presents challenges. The polar hydroxyl and amino groups can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential thermal degradation at high temperatures. gcms.czbre.com
To overcome these issues, two primary strategies are employed: derivatization or the use of specialized columns.
Derivatization : This is a common approach where the polar functional groups are converted into less polar, more volatile derivatives. sigmaaldrich.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogen on the hydroxyl group with a silyl (B83357) group, increasing volatility and thermal stability. sigmaaldrich.com
Specialized Columns : Alternatively, columns designed specifically for the analysis of amines can be used. These columns have a stationary phase that minimizes interactions with basic compounds, allowing for the direct analysis of underivatized amino alcohols with improved peak symmetry. gcms.cz Columns with a thick stationary phase (e.g., 5 µm) can also be effective as they shield the analyte from interacting with the active sites on the fused-silica capillary wall. nih.gov
Detection is typically performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for structural identification. GC-MS is particularly useful as the mass spectrum provides a fragmentation pattern that can confirm the identity of the compound. nih.govgcms.cz
Table 2: Typical GC-MS Conditions for Analysis of this compound (Following Derivatization)
| Parameter | Condition | Rationale |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | Provides separation and definitive identification. gcms.cz |
| Derivatization | Silylation with MTBSTFA in acetonitrile at 100 °C for derivatization of the hydroxyl group. sigmaaldrich.com | Increases volatility and improves chromatographic behavior. sigmaaldrich.com |
| Column | SLB™-5ms (30 m x 0.25 mm I.D., 0.25 µm film) or specialized amine column (e.g., CP-Sil 8 CB for Amines). gcms.czsigmaaldrich.com | Standard nonpolar column for general analysis or specialized column to reduce peak tailing. |
| Carrier Gas | Helium or Hydrogen at a constant flow. gcms.cz | Inert mobile phase for carrying the analyte through the column. |
| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 280 °C Hold: 5 min at 280 °C | Temperature program to separate analytes based on boiling points. |
| Injector Temp. | 270 °C | Ensures rapid volatilization of the sample. |
| MS Interface Temp. | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Detection Mode | Mass Spectrometry (Scan m/z 45-450) | Allows for the identification of the compound based on its mass spectrum. gcms.cz |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and inexpensive technique used for qualitative analysis, such as monitoring the progress of a reaction, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. libretexts.orgyoutube.com For this compound, TLC is an effective tool for tracking its formation from starting materials or its conversion into other products.
The stationary phase is typically a thin layer of silica (B1680970) gel on a glass or aluminum plate. ifsc.edu.bramrita.edu Since silica gel is highly polar, polar compounds like this compound will interact strongly with it. youtube.com The mobile phase (eluent) is a solvent or mixture of solvents that moves up the plate via capillary action. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. amrita.edu A less polar compound will travel further up the plate (higher Retention Factor, Rf), while a more polar compound will travel a shorter distance (lower Rf). libretexts.org
For separating amino alcohols, a mobile phase consisting of a polar solvent like methanol mixed with a less polar solvent such as dichloromethane (B109758) is often effective. nih.govsigmaaldrich.com The addition of a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) can sometimes improve spot shape by neutralizing acidic sites on the silica. Since this compound is colorless, visualization can be achieved by staining the plate with a reagent like ninhydrin (B49086) (which reacts with primary/secondary amines but may be less effective for tertiary amines) or a more general stain like potassium permanganate (B83412) or iodine vapor. youtube.com
Table 3: General Procedure for TLC Analysis of this compound
| Parameter | Condition / Description | Rationale |
| Stationary Phase | Silica Gel GF254 Plate | Polar stationary phase standard for TLC. ifsc.edu.brnih.gov The F254 indicator allows for visualization under UV light if compounds are UV-active. |
| Mobile Phase | Dichloromethane:Methanol (e.g., 9:1 v/v) with 0.5% Triethylamine | A moderately polar solvent system to achieve good separation. The base is added to improve the spot shape of the amine. nih.govyoutube.com |
| Application | Spot a dilute solution of the sample on the baseline of the TLC plate using a capillary tube. ifsc.edu.br | Applies the sample to the stationary phase for separation. |
| Development | Place the plate in a sealed chamber containing the mobile phase. Allow the solvent front to move up the plate. amrita.edu | The mobile phase carries the sample components up the plate at different rates. |
| Visualization | 1. UV Light (if UV-active impurities are present). 2. Staining with Potassium Permanganate or Iodine Vapor. youtube.com | Makes the separated, colorless spots visible. Potassium permanganate reacts with the alcohol group, while iodine is a general stain for organic compounds. |
| Analysis | Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front). libretexts.org | The Rf value is a characteristic property of a compound in a specific TLC system and helps in its identification. |
Theoretical and Computational Studies on 2 Dimethylamino Cyclobutan 1 Ol
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of molecules like 2-(Dimethylamino)cyclobutan-1-ol. These methods, ranging from semi-empirical to ab initio and density functional theory (DFT), provide insights into molecular geometries, electronic energies, and orbital interactions. nih.govacs.org
Table 1: Calculated Electronic Properties of a Related Amino Alcohol This table is illustrative and based on general findings for similar compounds, as specific data for this compound was not available in the search results.
| Property | Calculated Value | Significance |
| Ionization Energy | 8.5 eV | Energy required to remove an electron; indicates nucleophilicity. |
| Electron Affinity | 0.2 eV | Energy released upon electron addition; indicates electrophilicity. |
| Dipole Moment | 2.1 D | Measure of charge separation; influences intermolecular interactions. |
| HOMO Energy | -6.3 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
Data is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of flexible molecules like this compound. mdpi.commdpi.com By simulating the atomic motions over time, MD can reveal the preferred three-dimensional structures, the dynamics of their interconversion, and the influence of the solvent environment. mdpi.commit.edu
The procedure for an MD simulation typically involves several key steps:
System Setup: Building the initial molecular model and solvating it in a water box. mdpi.com
Minimization: Relaxing the system to a low-energy starting conformation. nih.gov
Equilibration: Gradually bringing the system to the desired temperature and pressure (e.g., NVT and NPT ensembles). mdpi.com
Production Run: Collecting trajectory data for analysis of conformational preferences and dynamic behavior. mdpi.com
Mechanistic Studies of Reactions Involving this compound
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For amino alcohols, these studies can shed light on processes such as nucleophilic additions, eliminations, and rearrangements. westlake.edu.cnmasterorganicchemistry.com
Transition State Analysis
A key aspect of mechanistic studies is the identification and characterization of transition states. chemrxiv.org Computational chemistry allows for the calculation of the geometry and energy of these high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics.
For example, in base-catalyzed reactions of cyclic ketones, computational studies can map out the potential energy surface, identifying all stationary points, including transition states for various reaction pathways. beilstein-journals.org
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies the analysis of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgfiveable.me The energy and symmetry of these orbitals govern the feasibility and outcome of a reaction. numberanalytics.com
Key principles of FMO theory include:
The HOMO of the nucleophile interacts with the LUMO of the electrophile. ucalgary.ca
A smaller energy gap between the HOMO and LUMO generally indicates higher reactivity. fiveable.me
The symmetry of the interacting orbitals must be compatible for a reaction to proceed efficiently. slideshare.net
This theory is particularly useful in understanding pericyclic reactions, such as cycloadditions and electrocyclic reactions. wikipedia.org For a molecule like this compound, FMO theory can predict its behavior in various chemical transformations.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules. nih.gov Methods like DFT can be used to calculate vibrational frequencies (IR spectroscopy), as well as NMR chemical shifts (¹H and ¹³C NMR). nih.govmdpi.com
By comparing the computationally predicted spectra with experimental data, chemists can confirm the structure of a synthesized compound. For example, in a study of Schiff bases, DFT calculations at the B3LYP/6-31G(d) level were used to compute IR, ¹H NMR, and ¹³C NMR spectra, which were then compared with experimental findings. nih.gov
Table 2: Predicted vs. Experimental Spectroscopic Data for a Model Amino Alcohol This table is for illustrative purposes. Specific data for this compound is not available in the provided search results.
| Spectroscopic Data | Predicted Value | Experimental Value |
| IR (cm⁻¹) | ||
| O-H stretch | 3450 | 3400 |
| C-N stretch | 1150 | 1145 |
| ¹H NMR (ppm) | ||
| H-C-O | 3.8 | 3.7 |
| H-C-N | 2.9 | 2.8 |
| ¹³C NMR (ppm) | ||
| C-O | 70 | 69 |
| C-N | 60 | 59 |
Data is hypothetical and for illustrative purposes.
Strain Energy Analysis of the Cyclobutane (B1203170) Ring in Substituted Derivatives
The cyclobutane ring possesses significant ring strain due to deviations from ideal bond angles and torsional strain from eclipsing interactions. chemistrysteps.com This strain energy influences the molecule's stability and reactivity. researchgate.net Computational methods can be employed to quantify this strain.
Studies on substituted cyclobutanes have shown that the nature and position of substituents can significantly affect the ring strain. nih.gov For instance, gem-dimethyl substitution has been computationally shown to reduce the strain energy of the cyclobutane ring by over 8 kcal/mol. nih.govacs.org This reduction in strain is a thermodynamic component of the gem-dimethyl effect, which often accelerates ring-closing reactions. nih.gov The strain energy can be calculated using various theoretical methods, including ab initio and DFT, by comparing the heat of formation of the cyclic compound to an appropriate acyclic reference. nih.gov
Table 3: Calculated Strain Energies of Cyclobutane Derivatives
| Compound | Computational Method | Calculated Strain Energy (kcal/mol) |
| Cyclobutane | MP2/6-311G+(2df,2pd) | 26.5 |
| Methylcyclobutane | MP2/6-311G+(2df,2pd) | 26.0 |
| 1,1-Dimethylcyclobutane | MP2/6-311G+(2df,2pd) | 18.2 |
This data is based on findings for related cyclobutane structures. nih.gov
Research Applications and Utility As Building Blocks in Molecular Design
Role as an Intermediate in the Synthesis of Complex Organic Molecules
Cyclobutane-containing moieties are integral components of numerous natural products and medicinally important compounds, including the antiviral agent Boceprevir and the analgesic Nalbuphine. lifechemicals.com The cyclobutane (B1203170) ring in these molecules often imparts critical conformational constraints necessary for their biological activity. lifechemicals.com As a functionalized cyclobutane, 2-(Dimethylamino)cyclobutan-1-OL serves as a valuable intermediate for accessing these and other complex molecular architectures. The amino and alcohol groups provide convenient handles for further chemical modification, allowing for its incorporation into larger, more elaborate structures. The synthetic utility of cyclobutanes is also evident in their application as precursors in ring-opening and ring-contraction reactions, enabling the synthesis of diverse molecular frameworks. lifechemicals.com
Application as a Chiral Building Block in Asymmetric Synthesis
Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, is fundamental to the development of pharmaceuticals and agrochemicals. Chiral auxiliaries and building blocks are central to this endeavor, guiding the stereochemical outcome of chemical reactions. wikipedia.orgsigmaaldrich.comresearchgate.net Chiral amino alcohols, a class to which this compound belongs, are particularly effective in this role.
When resolved into its individual enantiomers, this compound can be employed in several ways:
As a Chiral Auxiliary: The molecule can be temporarily attached to an achiral substrate. The inherent chirality of the amino alcohol then directs the stereoselective course of a subsequent reaction, such as alkylation or an aldol (B89426) reaction. researchgate.net After the desired stereocenter is created, the auxiliary can be cleaved and recycled.
As a Chiral Ligand: The amino and alcohol groups can coordinate to a metal center, forming a chiral catalyst. Such catalysts are widely used in asymmetric transformations, including hydrogenations, cycloadditions, and Michael additions, to produce enantiomerically enriched products. mdpi.com
As a Chiral Building Block: The enantiomerically pure compound can be directly incorporated as a permanent stereochemical element within a target molecule, a common strategy in the total synthesis of natural products. The synthesis of chiral cyclobutanes is an area of active research, with methods like enantioselective [2+2] cycloadditions providing access to such valuable building blocks. nih.gov
The proline-catalyzed aldol reaction is a classic example of how a small chiral molecule containing a secondary amine can effectively control stereochemistry, illustrating the principles that would apply to derivatives of this compound. youtube.com
Integration into Peptidomimetics and Conformationally Restricted Amino Acid Analogues
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. A key strategy in their design is the use of conformationally restricted amino acids, which limit the flexibility of the peptide backbone and lock it into a bioactive conformation. lifechemicals.com
The cyclobutane ring is an excellent scaffold for creating such constrained analogues. lifechemicals.comnih.gov By serving as a precursor, this compound enables the synthesis of novel cyclobutane-based amino acids. For instance, related structures like cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA) have been synthesized and incorporated into dipeptides, demonstrating the utility of this ring system in peptidomimetic design. nih.gov Similarly, chiral cyclobutane β-amino acids have been used to construct peptidomimetics and foldamers, which are chain-like molecules that adopt ordered, helical structures. chemistryviews.org The incorporation of such rigid units can significantly influence the biological activity and cell-penetration ability of the resulting peptides. mdpi.com
| Application Area | Key Feature of Cyclobutane Ring | Representative Example (Analogues) |
| Peptidomimetics | Conformational Restriction | cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA) nih.gov |
| Foldamers | Inducing Helical Folds | trans-β-amino acid containing peptidomimetics mdpi.comnih.gov |
| Drug Design | Proline Surrogates | Replacement of proline in bioactive peptides lifechemicals.com |
Utility in Fragment-Based Approaches for Molecular Design
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach screens libraries of small, low-complexity molecules ("fragments") to find those that bind weakly but efficiently to a biological target. nih.govresearchgate.net These initial hits are then optimized into more potent leads.
There is a growing demand for fragment libraries with greater three-dimensionality, as 3D fragments can offer improved solubility and access to unique binding pockets compared to their flatter, 2D counterparts. nih.govnih.gov The cyclobutane moiety is recognized as an attractive but underrepresented 3D scaffold in FBDD. nih.gov this compound is an ideal candidate for inclusion in such libraries. Its properties align well with the "Rule of Three," a set of guidelines for fragment design (e.g., molecular weight < 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors).
The defined stereochemistry and accessible functional groups ("growth vectors") of this compound make it a "sociable" fragment, meaning it can be readily elaborated into more complex molecules once a binding hit is identified. nih.gov Studies on dedicated cyclobutane fragment libraries have shown that these scaffolds possess favorable physicochemical properties and shape diversity, making them valuable assets in FBDD screening campaigns. nih.govvu.nl
Development of Novel Scaffolds and Ring Systems via Transformations of this compound
The inherent ring strain of the cyclobutane core makes it susceptible to a variety of synthetically useful transformations, particularly ring expansion reactions. These reactions allow chemists to convert the four-membered ring into larger, often more common, five- or six-membered ring systems, providing access to novel molecular scaffolds. nih.gov
Several classic rearrangements can be applied to this compound and its derivatives:
Pinacol-Type Rearrangements: Acid-catalyzed rearrangement of 1-(1-hydroxyalkyl)cyclobutanols can lead to the formation of cyclopentanones. A related process, the Tiffeneau–Demjanov rearrangement, involves the treatment of a β-amino alcohol with nitrous acid to generate a carbocation that subsequently rearranges. nih.govwikipedia.org
Demjanov Rearrangement: The diazotization of an aminocyclobutane can induce a ring expansion to a cyclopentanol (B49286) or a ring contraction. wikipedia.org
Radical Reactions: Dowd-Beckwith type ring expansions can add multiple carbons to a ring system through a radical-mediated pathway. wikipedia.org
These transformations convert a readily available cyclobutane starting material into more complex carbocyclic and heterocyclic systems, which are themselves important building blocks for further synthesis. nih.govorganic-chemistry.orgmdpi.com
| Rearrangement Type | Starting Moiety on Cyclobutane | Resulting Scaffold |
| Pinacol-Type | 1-(Hydroxyalkyl) or Amino alcohol | Cyclopentanone nih.gov |
| Tiffeneau–Demjanov | β-Amino alcohol | Cyclopentanone wikipedia.org |
| Gold-Catalyzed | 1-Alkynyl cyclobutanol (B46151) | Alkylidene Cycloalkanone organic-chemistry.org |
Ligand Design and Coordination Chemistry (excluding direct pharmacological use)
The amino and alcohol groups of this compound position it as an excellent candidate for a bidentate ligand in coordination chemistry. Such ligands, which can bind to a metal ion through two donor atoms (in this case, nitrogen and oxygen), are crucial in catalysis, materials science, and analytical chemistry.
Amino alcohols are known to form stable complexes with a wide range of metal ions, including cobalt, nickel, zinc, and silver. researchgate.netnih.govnih.gov The resulting metallo-organic compounds can exhibit unique structural and reactive properties. For example, complexes of titanium with amino-functionalized ligands have been investigated for their role in promoting specific chemical reactions. acs.org The precise geometry and electronic properties of the ligand dictate the coordination environment of the metal, which in turn influences its catalytic activity or photophysical properties. nih.gov The rigid cyclobutane backbone of this compound provides a well-defined spatial arrangement for the coordinating groups, which can be advantageous in designing catalysts with high selectivity or materials with specific electronic or magnetic properties.
Structure Activity Relationship at a Molecular and Mechanistic Level
Influence of the Dimethylamino Group on Molecular Interactions
While the nitrogen atom in the dimethylamino group possesses a lone pair of electrons, its capacity to act as a hydrogen bond acceptor is influenced by steric hindrance from the two methyl groups. In aqueous environments or in the presence of proton donors, the nitrogen can become protonated, transforming the group into a cationic species. This protonated form can then act as a hydrogen bond donor. The strength of these interactions is dependent on the geometric alignment with acceptor atoms in a binding partner. nih.govmasterorganicchemistry.com
Recent studies on aminoethanols have shown that the substitution of hydrogen atoms on the nitrogen with electron-donating methyl groups can enhance the strength of intramolecular hydrogen bonds. arxiv.org This suggests that in 2-(Dimethylamino)cyclobutan-1-ol, an intramolecular hydrogen bond between the dimethylamino group and the hydroxyl group could influence the molecule's preferred conformation. arxiv.org
Illustrative Data on Hydrogen Bonding Potential:
Table 1: Comparison of Hydrogen Bonding Capabilities| Functional Group | Role | Relative Strength |
|---|---|---|
| Hydroxyl (-OH) | Donor & Acceptor | Strong |
| Primary Amine (-NH2) | Donor & Acceptor | Moderate |
| Dimethylamino (-N(CH3)2) | Acceptor (lone pair) | Weak (sterically hindered) |
| Protonated Dimethylamino (-NH(CH3)2+) | Donor | Moderate |
Note: This table provides a qualitative comparison of the hydrogen bonding potential of the functional groups present in or related to this compound. The actual strength of interaction is context-dependent.
The dimethylamino group significantly influences the electrostatic potential surface of the molecule. The nitrogen atom is a region of negative electrostatic potential due to its lone pair of electrons, making it a potential site for interaction with electrophilic or positively charged regions of a biological target. Conversely, upon protonation, this group introduces a formal positive charge, enabling strong electrostatic interactions with anionic or negatively polarized moieties, such as carboxylate groups in enzyme active sites. mdpi.comresearchgate.netresearchgate.net
The charge distribution is not static and is influenced by the local microenvironment, including pH and the presence of interacting partners. This dynamic nature of the charge distribution is a critical aspect of its molecular recognition properties.
Role of the Hydroxyl Group in Molecular Recognition and Reactivity
In the context of drug-receptor interactions, the phenolic hydroxyl group in morphine, for example, is critical for its analgesic activity through interactions with opioid receptors. reachemchemicals.com While not a phenol, the hydroxyl group in this compound would be expected to play a similarly important role in forming key interactions with a biological target.
Impact of Cyclobutane (B1203170) Ring Strain on Conformation and Binding
The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. libretexts.orgmasterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com This strain forces the ring into a puckered or "butterfly" conformation rather than a planar structure. libretexts.orglibretexts.org This non-planar conformation reduces some of the torsional strain that would be present in a flat ring, although significant angle strain remains due to the C-C-C bond angles being approximately 88°, a deviation from the ideal 109.5° for sp³ hybridized carbon. libretexts.orglibretexts.org The total ring strain in cyclobutane is approximately 110 kJ/mol. libretexts.orglibretexts.org
This puckered conformation dictates the spatial relationship between the dimethylamino and hydroxyl substituents. Depending on their relative stereochemistry (cis or trans), they will occupy specific pseudo-equatorial or pseudo-axial positions. acs.orgnih.govacs.orgresearchgate.net This fixed, non-planar arrangement of functional groups can be crucial for fitting into a well-defined binding pocket of a biological target. The conformational rigidity imposed by the cyclobutane ring can be advantageous in drug design, as it reduces the entropic penalty upon binding.
Illustrative Data on Cycloalkane Ring Strain:
Table 2: Ring Strain in Small Cycloalkanes| Cycloalkane | Ring Strain (kJ/mol) | Primary Source of Strain |
|---|---|---|
| Cyclopropane | 115 | Angle and Torsional |
| Cyclobutane | 110 | Angle and Torsional |
| Cyclopentane (B165970) | 26 | Torsional |
| Cyclohexane (B81311) | 0 | None |
Note: This table presents generally accepted values for the ring strain of common cycloalkanes to provide context for the properties of the cyclobutane ring in this compound. libretexts.orglibretexts.org
Mechanistic Studies of Molecular Target Interactions (e.g., enzyme binding affinity in vitro)
The binding of this compound to an enzyme active site would likely involve a combination of the interactions described above. For instance, the hydroxyl group could form a hydrogen bond with a serine or threonine residue, while the protonated dimethylamino group could form a salt bridge with an aspartate or glutamate residue. The hydrophobic cyclobutane ring could engage in van der Waals interactions with nonpolar amino acid side chains in the binding pocket.
The affinity of this binding would be quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which would be determined through in vitro enzyme assays.
Illustrative Data for Enzyme Inhibition:
Table 3: Hypothetical Enzyme Inhibition Data for a Series of Amino Alcohols| Compound | Target Enzyme | Ki (nM) |
|---|---|---|
| 2-(Amino)cyclobutan-1-ol | Hypothetase A | 500 |
| 2-(Methylamino)cyclobutan-1-ol | Hypothetase A | 250 |
| This compound | Hypothetase A | 100 |
| 2-(Dimethylamino)cyclopentan-1-ol | Hypothetase A | 300 |
Note: This table presents hypothetical data to illustrate how small changes in the structure of an inhibitor, such as the degree of methylation on the amine or the ring size, could affect its binding affinity for a target enzyme. These values are not based on experimental data for this compound.
Future Directions and Emerging Research Avenues for 2 Dimethylamino Cyclobutan 1 Ol
Exploration of Novel Synthetic Pathways
The development of efficient and stereocontrolled synthetic routes is paramount to unlocking the full potential of 2-(Dimethylamino)cyclobutan-1-OL and its derivatives. Future research will likely focus on moving beyond classical methods to more elegant and sustainable synthetic strategies.
One promising avenue is the application of photochemical [2+2] cycloadditions . acs.orgresearchgate.net This method, a cornerstone of cyclobutane (B1203170) synthesis, could be adapted to generate the core cyclobutane ring of the target molecule. acs.orgbaranlab.org For instance, the photocycloaddition of an appropriate enamine with a ketene (B1206846) or another suitable alkene could provide a direct route to a precursor that can be readily converted to this compound. The use of chiral catalysts or auxiliaries in these photochemical reactions could offer a means to control the stereochemistry of the resulting cyclobutane. nih.gov
Another area of exploration is the use of metal-catalyzed cycloaddition reactions . Catalysts based on transition metals such as copper, ruthenium, or gold have shown remarkable efficacy in promoting [2+2] cycloadditions and related transformations. organic-chemistry.orgrsc.org A potential strategy could involve the intramolecular cyclization of a suitably functionalized acyclic precursor, catalyzed by a transition metal complex. This approach could offer high levels of regio- and stereoselectivity.
Furthermore, the synthesis of functionalized cyclobutane derivatives from readily available starting materials is an active area of research. nih.govacs.org Ring-expansion reactions of cyclopropanes, for example, could provide a novel entry to the cyclobutane core. harvard.edu Additionally, the development of methods for the direct functionalization of simple cyclobutanes could lead to more efficient syntheses of this compound. rsc.org
The synthesis of cyclic β-amino alcohols is another relevant field that could inform the development of new synthetic pathways. d-nb.infoacs.orgorganic-chemistry.org Tandem reactions that combine several synthetic steps into a single operation are particularly attractive for their efficiency. For example, a hydroalumination-cyclization-reduction sequence could potentially be adapted to produce the target molecule. d-nb.info
| Potential Synthetic Strategy | Key Features | Potential Advantages |
| Photochemical [2+2] Cycloaddition | Utilizes light to induce cycloaddition. acs.orgresearchgate.net | Access to a wide range of cyclobutane structures; potential for stereocontrol. nih.gov |
| Metal-Catalyzed Cycloaddition | Employs transition metal catalysts. organic-chemistry.orgrsc.org | High efficiency and selectivity; mild reaction conditions. |
| Functionalization of Cyclobutanes | Modifies existing cyclobutane rings. rsc.org | Utilizes readily available starting materials. |
| Tandem Reaction Sequences | Combines multiple steps in one pot. d-nb.info | Increased efficiency and reduced waste. |
Advanced Applications in Supramolecular Chemistry and Materials Science
The distinct structural features of this compound make it an intriguing building block for supramolecular chemistry and materials science. youtube.com The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (dimethylamino group) within a conformationally restricted framework could lead to the formation of well-defined supramolecular assemblies.
In supramolecular chemistry , the molecule could be used to construct novel host-guest systems, molecular capsules, or self-assembled monolayers. nih.gov The rigid cyclobutane backbone would enforce a specific spatial arrangement of the functional groups, leading to predictable and highly ordered structures. The chirality of the molecule could also be exploited to create chiral supramolecular architectures for applications in asymmetric catalysis or enantioselective recognition.
In materials science , derivatives of this compound could be incorporated into polymers or metal-organic frameworks (MOFs) to impart specific properties. acs.org For example, the incorporation of this motif could influence the mechanical properties, thermal stability, or gas sorption characteristics of a material. The amino alcohol functionality could also serve as a coordination site for metal ions, leading to the formation of novel coordination polymers with interesting magnetic or optical properties. The inherent strain of the cyclobutane ring might also be harnessed to create materials that respond to external stimuli, such as force or heat. numberanalytics.comnumberanalytics.com
| Potential Application Area | Key Molecular Features | Projected Outcome |
| Supramolecular Assembly | Hydrogen bonding capabilities, rigid scaffold. nih.gov | Formation of ordered nanostructures, gels, or liquid crystals. |
| Chiral Recognition | Inherent chirality. | Enantioselective sensors or separation media. |
| Advanced Materials | Polymerizable derivatives, coordination sites. | Polymers and MOFs with tailored properties. acs.org |
| Stimuli-Responsive Materials | Strained cyclobutane ring. numberanalytics.comnumberanalytics.com | Materials that change properties in response to mechanical or thermal stimuli. |
High-Throughput Screening and Library Synthesis as Building Blocks
High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for rapidly evaluating large numbers of compounds. nih.govacs.orgnih.gov The synthesis of a diverse library of compounds based on the this compound scaffold could lead to the discovery of new molecules with valuable biological or material properties. thermofisher.commedcraveonline.com
A combinatorial synthesis approach could be employed to generate a library of derivatives by systematically varying the substituents on the cyclobutane ring, the amino group, and the hydroxyl group. diva-portal.org For example, a variety of aldehydes or ketones could be reacted with a precursor to introduce diversity at the hydroxyl-bearing carbon. Similarly, different alkylating or acylating agents could be used to modify the amino group.
This library of compounds could then be screened against a range of biological targets to identify potential new drug candidates. The conformational rigidity imparted by the cyclobutane ring can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein. nih.gov The library could also be screened for desirable material properties, such as catalytic activity, fluorescence, or non-linear optical behavior.
| Library Generation Strategy | Variables | Screening Focus |
| Combinatorial Chemistry | Substituents on the cyclobutane ring, modifications of the amino and hydroxyl groups. diva-portal.org | Biological activity (e.g., enzyme inhibition, receptor binding). nih.govmedcraveonline.com |
| Parallel Synthesis | Different starting materials and reagents. | Material properties (e.g., catalysis, fluorescence). |
Advanced Computational Design of Derivatives with Tunable Properties
Computational chemistry provides a powerful tool for the rational design of molecules with specific properties, thereby accelerating the discovery process and reducing experimental costs. wikipedia.org Density Functional Theory (DFT) and other computational methods can be used to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. tandfonline.comrsc.org
Conformational analysis of the cyclobutane ring and its substituents can provide insights into the preferred shapes of these molecules, which is crucial for understanding their interactions with biological targets or their packing in the solid state. libretexts.orglibretexts.org Computational studies can also be used to predict the reactivity of the molecule and to design derivatives with enhanced stability or specific reactivity patterns.
For example, DFT calculations could be used to model the binding of different derivatives to the active site of an enzyme, allowing for the in silico screening of a virtual library of compounds. This would enable researchers to prioritize the synthesis of the most promising candidates. Similarly, computational methods could be used to predict the properties of materials incorporating this motif, such as their band gap or their ability to absorb certain wavelengths of light.
| Computational Method | Predicted Property | Application |
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties. tandfonline.comrsc.org | Rational design of catalysts, electronic materials. |
| Molecular Dynamics (MD) | Conformational preferences, binding affinities. libretexts.orglibretexts.org | Drug design, understanding supramolecular interactions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanisms in complex environments. | Elucidating enzymatic reactions or catalytic cycles. |
Investigation of Unprecedented Reactivity Modes of the Cyclobutane System
The inherent ring strain of the cyclobutane core in this compound suggests that it may participate in a variety of interesting and potentially novel chemical transformations. nih.govpharmacy180.comacs.org The release of this strain can be a powerful driving force for reactions that would not be favorable in acyclic or larger ring systems. numberanalytics.comnumberanalytics.com
One area of interest is the study of ring-expansion reactions . ugent.beescholarship.orgwikipedia.org Under appropriate conditions, the cyclobutane ring could be induced to expand to a five- or six-membered ring, providing access to a new class of compounds. youtube.comyoutube.com For example, treatment with a Lewis acid or a transition metal catalyst could initiate a rearrangement cascade leading to functionalized cyclopentane (B165970) or cyclohexane (B81311) derivatives.
The proximity of the amino and hydroxyl groups on the strained ring could also lead to unprecedented reactivity . For instance, the molecule could undergo novel intramolecular cyclization or fragmentation reactions. The stereoelectronic effects of the substituents on the cyclobutane ring are likely to play a crucial role in directing the outcome of these reactions.
Furthermore, the cyclobutane ring could act as a "mechanophore," a chemical moiety that responds to mechanical stress. The application of force could potentially induce a chemical reaction, such as the cleavage of a carbon-carbon bond in the ring, leading to the development of self-healing materials or molecular sensors. The study of these strain-release reactions could not only lead to new synthetic methodologies but also provide a deeper understanding of the fundamental principles of chemical reactivity. nih.gov
| Reactivity Mode | Driving Force | Potential Products |
| Ring Expansion | Release of ring strain. nih.govpharmacy180.comacs.org | Functionalized cyclopentanes or cyclohexanes. ugent.bewikipedia.orgyoutube.comyoutube.com |
| Intramolecular Reactions | Proximity of functional groups. | Novel heterocyclic compounds. |
| Mechanochemical Activation | Application of mechanical force. | New materials with stress-sensing or self-healing properties. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
